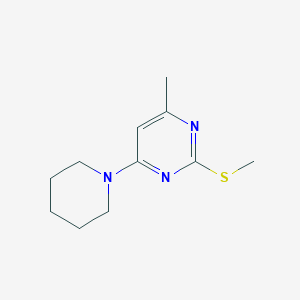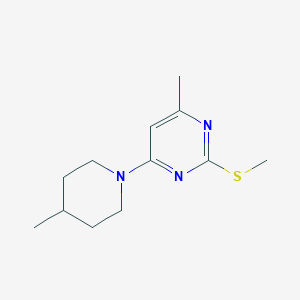
1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (MPT) is a heterocyclic compound with a unique structure and properties. It is a member of the thiadiazole class of compounds, which are known for their diverse biological activities. MPT has been studied extensively for its potential applications in medicine and science, and it has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been found to possess a variety of biological activities, and it has been studied extensively for its potential applications in medicine and science. This compound has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities, and it has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, this compound has been studied for its potential applications in drug delivery and as a potential insecticide.
Mechanism of Action
The mechanism of action of 1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is not yet fully understood, but it is believed to involve several different pathways. It is believed that this compound can interact with cell membranes and proteins, as well as with enzymes and receptors. Additionally, it is believed that this compound can modulate the activity of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase, lipoxygenase, and phospholipase A2, which are enzymes involved in inflammation and pain. Additionally, this compound has been found to possess antioxidant and antimicrobial activities, and it has been shown to possess anti-cancer, anti-diabetic, and anti-cardiovascular effects.
Advantages and Limitations for Lab Experiments
1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is very stable under a variety of conditions. Additionally, it has a wide range of biological activities and can be used in a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not water soluble, and it can be difficult to dissolve in other solvents. Additionally, its effects on cells and organisms can vary depending on the concentration and duration of exposure.
Future Directions
There are a variety of potential future directions for research on 1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine. One potential direction is to further study its mechanism of action and its effects on various cellular pathways. Additionally, further research could be conducted to determine its potential applications in drug delivery and as an insecticide. Additionally, further research could be conducted to determine its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized by a variety of methods. The most common method is the condensation of 1,2,4-thiadiazole-5-yl-3-methyl-1-piperazine and 1,2,5-thiadiazole-3-yl-4-piperazine. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid. Other methods for synthesizing this compound include the reaction of 1,2,4-thiadiazole-5-yl-3-methyl-1-piperazine with 1,2,5-thiadiazole-3-yl-4-piperazine in the presence of a base catalyst, such as sodium hydroxide, or the reaction of 1,2,4-thiadiazole-5-yl-3-methyl-1-piperazine with 1,2,5-thiadiazole-3-yl-4-piperazine in the presence of a reducing agent, such as sodium borohydride.
properties
IUPAC Name |
3-methyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6S2/c1-7-11-9(16-12-7)15-4-2-14(3-5-15)8-6-10-17-13-8/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIESKBQARAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B6437108.png)
![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437133.png)

![6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437143.png)
![2-[(oxetan-2-yl)methoxy]-1,3-thiazole](/img/structure/B6437150.png)
![4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6437157.png)


![4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437207.png)
![4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437223.png)
![4-{2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437228.png)